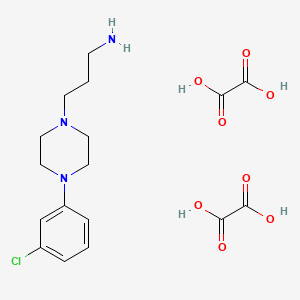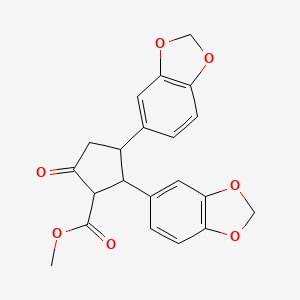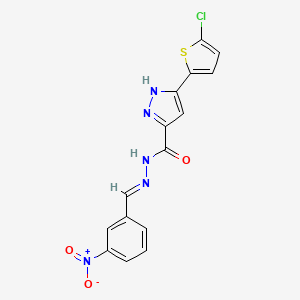![molecular formula C10H11NO2 B15078491 4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde](/img/structure/B15078491.png)
4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde is a chemical compound known for its unique structure and reactivity. This compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to a cyclopentadiene ring with two aldehyde groups. Its distinct structure makes it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde typically involves the reaction of cyclopentanone with N,N-dimethylformamide dimethyl acetal (DMFDMA) under specific conditions. One common method includes the use of a base catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in a solvent-free environment. The reaction is carried out at elevated temperatures (160-195°C) for several hours to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The removal of by-products such as methanol during the reaction is crucial for obtaining high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as hydrazine, hydroxylamine, and phenylhydrazine.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and dyes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The dimethylamino group enhances the nucleophilicity of the methylene bridge, facilitating reactions with electrophilic species. The aldehyde groups can participate in condensation reactions, forming various cyclic and acyclic products. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis((dimethylamino)methylene)cyclopentanone: Similar structure but with ketone groups instead of aldehydes.
N-((Dimethylamino)methylene)benzothioamide: Contains a benzothioamide group instead of a cyclopentadiene ring.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a cyclopentadiene ring
Uniqueness
4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde is unique due to its combination of a cyclopentadiene ring with dimethylamino and aldehyde functional groups. This unique structure imparts distinct reactivity and makes it a versatile intermediate in various chemical syntheses .
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
4-(dimethylaminomethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C10H11NO2/c1-11(2)5-8-3-9(6-12)10(4-8)7-13/h3-7H,1-2H3 |
InChI-Schlüssel |
RABUCQZUJUHGKS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=C1C=C(C(=C1)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B15078432.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078438.png)
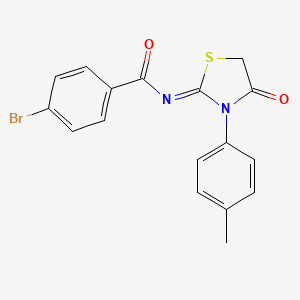
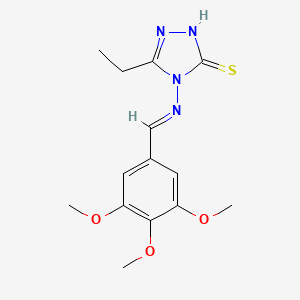
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15078466.png)
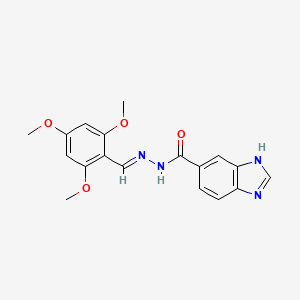
![4-{(2E)-2-[2-(8-bromo-6-hydroxy-3-methyl-2-oxo-2,3-dihydro-7H-purin-7-yl)ethylidene]hydrazinyl}benzoic acid](/img/structure/B15078468.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15078472.png)
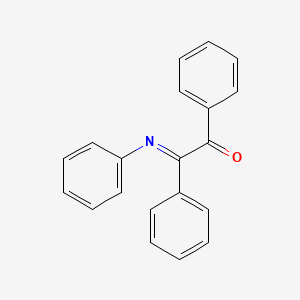
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15078489.png)
